KD5170, also known as KD5170, is a small molecule identified through high-throughput screening for histone deacetylase (HDAC) inhibitory activity. [, ] Unlike many HDAC inhibitors in development, KD5170 is not a hydroxamic acid, offering potential for distinct pharmaceutical properties. [] KD5170 exhibits potent anti-tumor activity in vitro and in vivo across a range of cancer types, including multiple myeloma and prostate cancer. [, , , , , , ] This activity is attributed to its ability to inhibit both class I and II HDACs, leading to altered gene expression and induction of apoptosis in cancer cells. [, , ]
While details of KD5170 synthesis are not explicitly provided in the provided papers, the identification of KD5170 arose from a medicinal chemistry optimization effort targeting the α-mercaptoketone chemical series. [] This suggests a multi-step synthesis process involving modifications to the α-mercaptoketone scaffold to achieve the desired potency and selectivity profile.
KD5170 functions as a histone deacetylase (HDAC) inhibitor, targeting both class I and II HDAC enzymes. [, , ] By inhibiting HDACs, KD5170 prevents the removal of acetyl groups from histone proteins. [, , , , , , ] This leads to increased acetylation of histones, altering chromatin structure and impacting gene expression. [, ] The altered gene expression profile induced by KD5170 promotes cell cycle arrest, induces apoptosis (programmed cell death), and inhibits the growth of various cancer cells. [, , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: